Evobrutinib Evobrutinib Evobrutinib is under investigation in clinical trial NCT03934502 (Effect of Meal Composition and Timing on Evobrutinib Bioavailability).
Evobrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, evobrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 1415823-73-2
VCID: VC0527651
InChI: InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
SMILES: C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol

Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: VC0527651

Molecular Formula: C25H27N5O2

Molecular Weight: 429.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Evobrutinib - 1415823-73-2

Specification

CAS No. 1415823-73-2
Molecular Formula C25H27N5O2
Molecular Weight 429.5 g/mol
IUPAC Name 1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
Standard InChI Key QUIWHXQETADMGN-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Canonical SMILES C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Appearance Solid powder

Introduction

Evobrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. It is currently under clinical investigation for the treatment of multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE) . Evobrutinib's mechanism of action involves modulating B-cell responses and macrophage activation, which are crucial in the pathogenesis of these autoimmune diseases .

Multiple Sclerosis (MS)

Evobrutinib is being developed as a potential treatment for relapsing multiple sclerosis (RMS). In Phase II trials, it demonstrated efficacy by reducing the number of new active lesions on MRI and the yearly relapse rate . The EVOLUTION clinical trial program involves two Phase III studies comparing evobrutinib with teriflunomide in patients with RMS .

Safety Profile

The safety profile of evobrutinib has been analyzed in over 1,000 patients across MS, RA, and SLE trials. Common side effects include common colds and increased liver enzymes . The drug is generally well-tolerated, with no significant dose effect on adverse events observed in Phase II studies .

Dosing and Efficacy

In clinical trials, evobrutinib has been administered at various doses, including 25 mg and 75 mg once or twice daily . The efficacy of evobrutinib in reducing MS relapses and lesions has been sustained over extended periods, with significant reductions observed in both once-daily and twice-daily dosing regimens .

Data Tables

Table 1: Evobrutinib Clinical Trials Overview

DiseasePhaseDosing RegimenKey Findings
MSII & III25 mg or 75 mg once or twice dailyReduced relapse rate and new lesions
RAII25 mg or 75 mg once or twice dailyDid not meet primary endpoints
SLEII25 mg or 75 mg once or twice dailyDid not meet primary endpoints

Table 2: Common Side Effects of Evobrutinib

Side EffectFrequency
Common coldsCommon
Increased liver enzymesCommon

References:
- MS Trust. Evobrutinib.
- PMC: Characterisation of the safety profile of evobrutinib.
- Merck: Evobrutinib Phase III.
- PMC: Determination of a clinically effective evobrutinib dose.
- Merck: Evobrutinib Update.
- PMC: Efficacy and safety results after >3.5 years of treatment with evobrutinib.
- PMC: Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor.
- PMC: Efficacy and Safety of Evobrutinib in Systemic Lupus Erythematosus.
- PubChem: Evobrutinib.
- ACS Publications: Discovery of Evobrutinib.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator